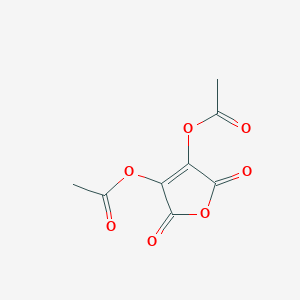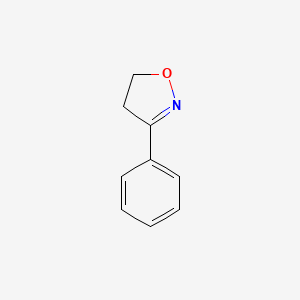
5'-S-(2-Sulfoethyl)-5'-thioadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)ethanesulfonic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, which is further linked to a sulfonic acid group via a thioether linkage. The presence of multiple functional groups makes it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)ethanesulfonic acid typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment to Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through glycosylation reactions, often using catalysts like Lewis acids.
Thioether Linkage Formation: The thioether linkage is formed by reacting the glycosylated purine with a thiol compound under mild conditions.
Sulfonic Acid Group Introduction: Finally, the sulfonic acid group is introduced through sulfonation reactions, typically using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine base or the sulfonic acid group, leading to various reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the tetrahydrofuran ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives, desulfonated products.
Substitution: Various substituted purine or tetrahydrofuran derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound can inhibit certain enzymes, making it useful in biochemical studies.
Nucleic Acid Research: Its purine base allows it to interact with nucleic acids, useful in studying DNA/RNA interactions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Diagnostic Agents: Its unique structure can be used to develop diagnostic agents for imaging or detecting specific biomolecules.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Employed in various analytical techniques due to its distinct chemical properties.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The purine base can form hydrogen bonds and π-π interactions with nucleic acids or proteins, influencing their structure and function. The sulfonic acid group can participate in ionic interactions, enhancing the compound’s binding affinity to its targets. The thioether linkage provides flexibility, allowing the molecule to adopt various conformations for optimal interaction with its targets.
類似化合物との比較
Similar Compounds
Adenosine: Shares the purine base but lacks the thioether and sulfonic acid groups.
Thioethersulfonic Acids: Compounds with similar thioether and sulfonic acid groups but different core structures.
Nucleoside Analogues: Compounds with similar purine bases attached to different sugar moieties.
Uniqueness
The uniqueness of 2-((((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)ethanesulfonic acid lies in its combination of a purine base, tetrahydrofuran ring, thioether linkage, and sulfonic acid group. This combination provides a versatile platform for various chemical modifications and interactions, making it a valuable compound in multiple scientific disciplines.
特性
CAS番号 |
84211-32-5 |
|---|---|
分子式 |
C12H17N5O6S2 |
分子量 |
391.4 g/mol |
IUPAC名 |
2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethanesulfonic acid |
InChI |
InChI=1S/C12H17N5O6S2/c13-10-7-11(15-4-14-10)17(5-16-7)12-9(19)8(18)6(23-12)3-24-1-2-25(20,21)22/h4-6,8-9,12,18-19H,1-3H2,(H2,13,14,15)(H,20,21,22)/t6-,8-,9-,12-/m1/s1 |
InChIキー |
OZUBQHJWZVIBJA-WOUKDFQISA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCS(=O)(=O)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCS(=O)(=O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)
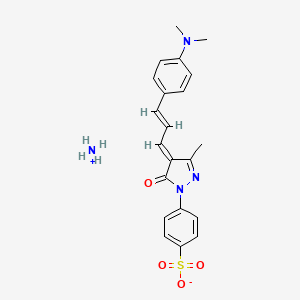
![Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-](/img/structure/B12896683.png)

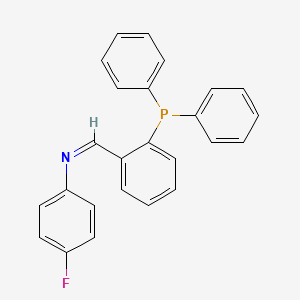
![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)
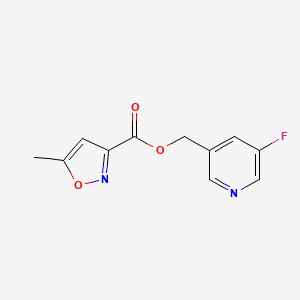

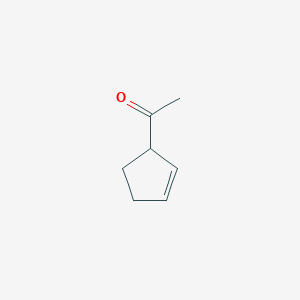
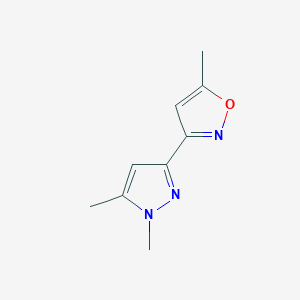
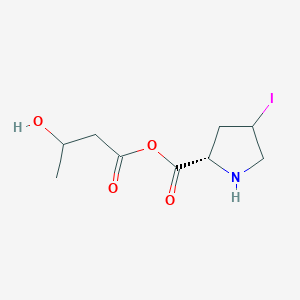
![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12896740.png)
